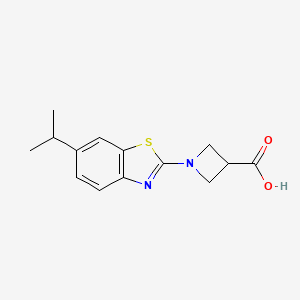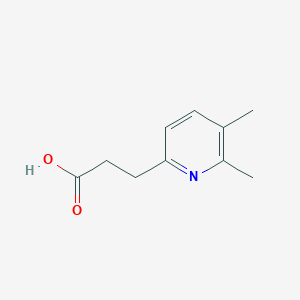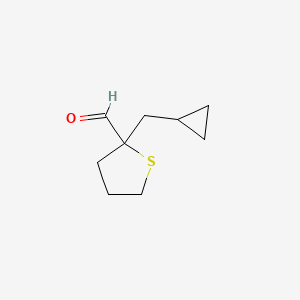
2-(Cyclopropylmethyl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄OS It is characterized by a thiolane ring substituted with a cyclopropylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the ring-opening/annulation reaction of cyclopropyl ethanols . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-(Cyclopropylmethyl)thiolane-2-carbaldehyde has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiolane ring may also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolane derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 2-(Cyclopropylmethyl)thiolane-2-carboxylic acid
- 2-(Cyclopropylmethyl)thiolane-2-methanol
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c10-7-9(4-1-5-11-9)6-8-2-3-8/h7-8H,1-6H2 |
InChI Key |
FGLVCXYMMGXHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
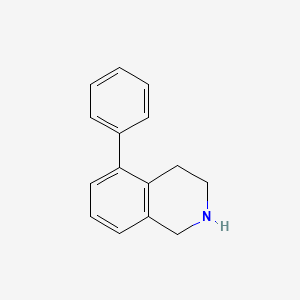
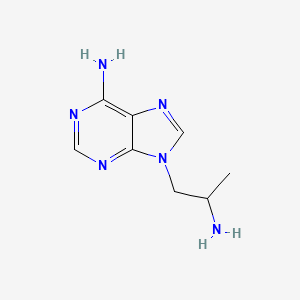
![5-Aminospiro[2.3]hexane-1-carboxamide](/img/structure/B13271822.png)
![5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271829.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13271830.png)
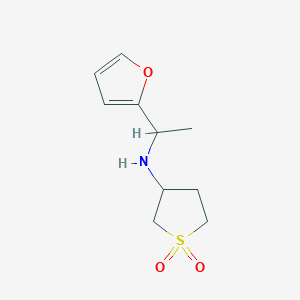
![2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13271839.png)
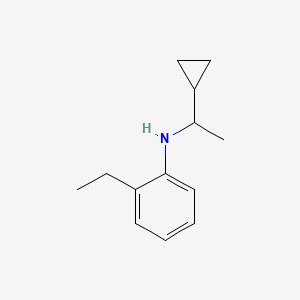
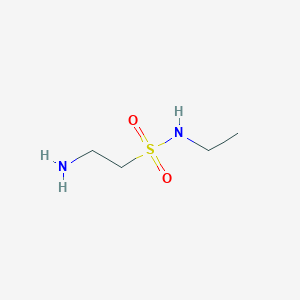
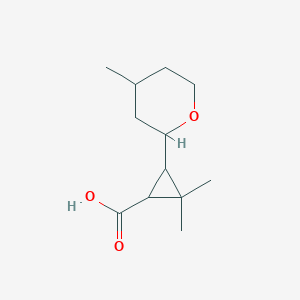
![2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol](/img/structure/B13271861.png)
